molecular formula C16H13F3N2O B12458583 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol

Cat. No.: B12458583
M. Wt: 306.28 g/mol
InChI Key: NQFWIIVFZUCWFL-UHFFFAOYSA-N
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Description

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound that features a diazepine ring fused with a naphthol moiety. The trifluoromethyl group attached to the diazepine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the diazepine ring, followed by the introduction of the trifluoromethyl group and the naphthol moiety. Specific reagents and catalysts, such as trifluoromethylating agents and strong bases, are used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The naphthol moiety can be oxidized to form quinones.

    Reduction: The diazepine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced diazepine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepine derivatives: Share the diazepine ring structure but differ in substituents.

    Naphthol derivatives: Contain the naphthol moiety but lack the diazepine ring.

    Trifluoromethylated compounds: Feature the trifluoromethyl group but have different core structures.

Uniqueness

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol is unique due to the combination of its diazepine ring, naphthol moiety, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)14-9-13(20-7-8-21-14)12-6-5-10-3-1-2-4-11(10)15(12)22/h1-6,9,21-22H,7-8H2

InChI Key

NQFWIIVFZUCWFL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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